molecular formula C6H7NO3 B1395604 Methyl 3-hydroxy-1H-pyrrole-2-carboxylate CAS No. 79068-31-8

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

Cat. No. B1395604
CAS RN: 79068-31-8
M. Wt: 141.12 g/mol
InChI Key: WDPQPKMCONIREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04824958

Procedure details

Prepared by the method described in Example 101 from methyl glycinate (22 g, 0.25 moles), methyl α-chloroacrylate (29.8 g, 0.25 moles), and sodium (17 g, 0.74 moles). Following filtration through silica gel and evaporation of the filtrate, the product is obtained pure and crystalline (18.6 g ; mp 100°-102° C.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([O:5][CH3:6])=[O:4].Cl[C:8](=[CH2:13])[C:9](OC)=[O:10].[Na]>>[OH:10][C:9]1[CH:8]=[CH:13][NH:1][C:2]=1[C:3]([O:5][CH3:6])=[O:4] |^1:13|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
NCC(=O)OC
Step Two
Name
Quantity
29.8 g
Type
reactant
Smiles
ClC(C(=O)OC)=C
Step Three
Name
Quantity
17 g
Type
reactant
Smiles
[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared by the method
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
through silica gel and evaporation of the filtrate
CUSTOM
Type
CUSTOM
Details
the product is obtained pure

Outcomes

Product
Name
Type
Smiles
OC1=C(NC=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.